molecular formula C11H15BrN2O2S B1612225 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine CAS No. 357647-98-4

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Cat. No.: B1612225
CAS No.: 357647-98-4
M. Wt: 319.22 g/mol
InChI Key: OYUQGGGGXSYBPY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 4-bromophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromophenylamine attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases, such as neurological disorders and infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Methylphenyl)-4-(methylsulfonyl)piperazine: Contains a methyl group instead of a bromine atom. This compound may have different physicochemical properties and biological activities.

    1-(4-Nitrophenyl)-4-(methylsulfonyl)piperazine: Contains a nitro group, which can significantly alter its reactivity and biological effects compared to the bromophenyl derivative.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQGGGGXSYBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620092
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357647-98-4
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 ml of methanesulphonyl chloride are added to a solution of 20 g of 1-(4-bromophenyl)piperazine and 17.34 ml of triethylamine in 394 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 4 h. Water is subsequently added and the organic phase is washed twice with water and dried over magnesium sulphate and then the solvent is evaporated under reduced pressure to result in 26.2 g of 1-(4-bromophenyl)-4-(methanesulphonyl)piperazine. The product is subsequently used as is without other purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.34 mL
Type
reactant
Reaction Step One
Quantity
394 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Bromophenyl)piperazine (5 g, 20.7 mmol) is placed in 104 ml of dichloromethane and then triethylamine (4.34 ml, 31.1 mmol) is added, followed, dropwise, by methanesulfonyl chloride (1.93 ml, 24.9 mmol). Stirring is maintained for 16 h. After the addition of 30 ml of water and stirring, the organic phase is washed with a saturated aqueous sodium chloride solution, dried over MgSO4 and concentrated. 6.6 g of expected 1-(4-bromophenyl)-4-methanesulfonylpiperazine are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol, CAS number 68104-62-1) and triethylamine (7.67 mL), in CH2Cl2 was added methanesulfonyl chloride (2.83 mL, 36.3 mmol) dropwise. The mixture was stirred for one hour at RT, then CH2Cl2 (100 mL) was added. The organics were washed with water (2×100 mL), and evaporated in vacuo to give a yellow solid which crystallised from ethanol and was washed with ether to give 1-(methylsulfonyl)-4-(4-bromophenyl)piperazine as a white powder (4.74 g, 81%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol) and triethylamine (7.67 ml) in dichloromethane (100 ml) was added methanesulfonyl chloride (2.83 ml, 36.3 mmol) dropwise. The mixture was stirred for 1 hour at room temperature then dichloromethane (100 ml) was added. The organics were washed with water (2×), brine and dried (Na2SO4) and evaporated in vacuo to a yellow solid which crystallised from Ethanol and washed with diethyl ether to give 1-(4-bromophenyl)-4-(methanesulfonyl)piperazine (4.74 g, 81% yield) as a white fluffy powder.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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